molecular formula C15H13N3O2S B8351722 Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B8351722
M. Wt: 299.3 g/mol
InChI Key: KSRZORBGIDWORQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[2,3-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. This typically involves optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

ethyl 2-amino-4-phenylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13N3O2S/c1-2-20-14(19)11-8-10-12(9-6-4-3-5-7-9)17-15(16)18-13(10)21-11/h3-8H,2H2,1H3,(H2,16,17,18)

InChI Key

KSRZORBGIDWORQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC=CC=C3

Origin of Product

United States

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